molecular formula C9H16F2O B13311372 3-(3,3-Difluorocyclohexyl)propan-1-ol

3-(3,3-Difluorocyclohexyl)propan-1-ol

Cat. No.: B13311372
M. Wt: 178.22 g/mol
InChI Key: YVNQPTYCEGXPJA-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclohexyl)propan-1-ol is an organic compound with the molecular formula C9H16F2O It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclohexyl)propan-1-ol typically involves the fluorination of cyclohexane derivatives followed by the introduction of the propanol group. One common method includes the reaction of cyclohexene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by a Grignard reaction with a suitable propyl halide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

3-(3,3-Difluorocyclohexyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Difluorocyclohexyl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-(3,3-Difluorocyclohexyl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propyl chain.

Uniqueness

3-(3,3-Difluorocyclohexyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H16F2O

Molecular Weight

178.22 g/mol

IUPAC Name

3-(3,3-difluorocyclohexyl)propan-1-ol

InChI

InChI=1S/C9H16F2O/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8,12H,1-7H2

InChI Key

YVNQPTYCEGXPJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)CCCO

Origin of Product

United States

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